molecular formula C19H26O2 B14695774 Androst-4-enedione CAS No. 26264-53-9

Androst-4-enedione

Cat. No.: B14695774
CAS No.: 26264-53-9
M. Wt: 286.4 g/mol
InChI Key: WHLAPNCGIQVQHM-FLKCQLHMSA-N
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Description

Historical Context of Androst-4-enedione Research in Steroid Biochemistry

Research into androstenedione (B190577) has been integral to building our modern understanding of steroid biochemistry. Early investigations focused on elucidating the complex pathways of hormone production. The use of techniques such as continuous infusions of radiolabeled steroids was pivotal in demonstrating the direct conversion of androgens like androstenedione into estrogens in both men and women, quantifying the contribution of circulating androgens to estrogen levels. nih.gov

Further research utilized radiolabeled forms, such as [3H]Androstenedione, to conduct detailed in vitro metabolism studies, investigate enzyme kinetics, and explore the bioconversion processes in various tissues, including the placenta and adrenal glands. nih.govrevvity.com These foundational studies helped to map out the metabolic fate of androstenedione and identify the key enzymes responsible for its transformations. The synthesis and evaluation of androstenedione analogues as potential enzyme inhibitors, particularly for the aromatase enzyme, began decades ago, highlighting the long-standing interest in this molecule as a target for pharmacological research. nih.gov This body of research has firmly established androstenedione's identity not just as a product of steroidogenesis but as a crucial substrate that dictates the downstream flow of hormone synthesis.

Pivotal Role of this compound in Steroid Hormone Biosynthesis Pathways

This compound is positioned at a crucial junction in the steroidogenic pathway, linking the production of dehydroepiandrosterone (B1670201) (DHEA) and progestogens to the synthesis of testosterone (B1683101) and estrogens. wikipedia.org Its formation and subsequent metabolism are tightly regulated by specific enzymes, ensuring the appropriate production of sex hormones according to the body's physiological needs.

There are two primary pathways for the biosynthesis of androstenedione:

The Delta-5 Pathway: This is the main pathway in humans. nih.gov It begins with 17α-hydroxypregnenolone, which is converted to DHEA by the enzyme 17,20-lyase (a function of CYP17A1). DHEA is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgnih.gov

The Delta-4 Pathway: This secondary pathway involves the conversion of 17α-hydroxyprogesterone directly to androstenedione, a reaction also catalyzed by the 17,20-lyase activity of the CYP17A1 enzyme. wikipedia.orggenome.jp

Once synthesized, androstenedione serves as the immediate precursor for two distinct hormonal lineages:

Conversion to Androgens: In androgen-producing tissues, androstenedione is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgnih.gov

Conversion to Estrogens: In tissues expressing the enzyme aromatase (CYP19A1), such as adipose tissue and the granulosa cells of the ovaries, androstenedione is converted directly to estrone (B1671321), a primary estrogen. wikipedia.orgnih.gov

This bifurcation underscores the pivotal role of androstenedione. The tissue-specific expression of 17β-HSD and aromatase determines whether androstenedione metabolism will proceed down an androgenic or estrogenic route. researchgate.net

Table 1: Biosynthesis of this compound

Precursor MoleculeEnzymeProductPathway
Dehydroepiandrosterone (DHEA)3β-hydroxysteroid dehydrogenase (3β-HSD)This compoundDelta-5 Pathway
17α-hydroxyprogesterone17,20-lyase (CYP17A1)This compoundDelta-4 Pathway

Table 2: Metabolic Fate of this compound

SubstrateEnzymeProductHormonal Class
This compound17β-hydroxysteroid dehydrogenase (17β-HSD)TestosteroneAndrogen
This compoundAromatase (CYP19A1)EstroneEstrogen
This compound5α-reductase5α-androstanedioneAndrogen Metabolite

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26264-53-9

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-dione

InChI

InChI=1S/C19H26O2/c1-18-8-3-4-14(18)13-6-5-12-10-16(20)17(21)11-19(12,2)15(13)7-9-18/h10,13-15H,3-9,11H2,1-2H3/t13-,14-,15-,18-,19-/m0/s1

InChI Key

WHLAPNCGIQVQHM-FLKCQLHMSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)C(=O)C[C@@]4([C@H]3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4=CC(=O)C(=O)CC4(C3CC2)C

Origin of Product

United States

Endogenous Biosynthesis and Regulatory Mechanisms of Androst 4 Enedione

Adrenal Steroidogenesis of Androst-4-enedione

The adrenal cortex is a significant site of this compound production, where its synthesis is stimulated by the adrenocorticotrophic hormone (ACTH). wikipedia.org In premenopausal women, the adrenal glands contribute approximately half of the total circulating this compound. wikipedia.org

De Novo Synthesis Pathways from Cholesterol

The journey of this compound synthesis begins with cholesterol, the precursor to all steroid hormones. researchgate.net The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from intracellular stores into the mitochondria. researchgate.net Once inside the mitochondria, the enzyme CYP11A1, also known as P450scc, catalyzes the conversion of cholesterol to pregnenolone. researchgate.netnih.gov This conversion marks the commitment of cholesterol to the steroidogenic pathway. Following its synthesis, pregnenolone is then transported to the smooth endoplasmic reticulum where further enzymatic modifications occur.

Enzymatic Conversion from C21 Steroids (e.g., 17α-hydroxypregnenolone, 17α-hydroxyprogesterone)

This compound is synthesized from C21 steroid precursors through two primary pathways, often referred to as the Δ5 and Δ4 pathways. The primary pathway involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), which is then converted to this compound. wikipedia.org A secondary, less efficient pathway in humans involves the direct conversion of 17α-hydroxyprogesterone to this compound. wikipedia.orgnih.gov

At the heart of this compound synthesis is the bifunctional enzyme Cytochrome P450 17A1 (CYP17A1). nih.govwikipedia.org This enzyme, located in the endoplasmic reticulum, possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. nih.govwikipedia.org The 17α-hydroxylase activity converts pregnenolone and progesterone (B1679170) into their 17α-hydroxylated forms, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. wikipedia.orgfrontiersin.org Subsequently, the 17,20-lyase activity of CYP17A1 acts on these intermediates to cleave the C17-C20 bond, yielding the C19 steroids DHEA (from 17α-hydroxypregnenolone) and this compound (from 17α-hydroxyprogesterone). wikipedia.orgnih.gov The 17,20-lyase activity is indispensable for the production of all androgens. nih.govnih.gov

The 17,20-lyase activity of CYP17A1 is critically dependent on the presence of specific cofactors. frontiersin.org Cytochrome P450 oxidoreductase (POR) is an essential redox partner, providing electrons for the catalytic cycle of CYP17A1. nih.gov Furthermore, the hemoprotein cytochrome b5 (CYB5) plays a crucial role in selectively enhancing the 17,20-lyase activity. nih.govfrontiersin.orgnih.gov Cytochrome b5 is thought to act as an allosteric modulator, facilitating the optimal positioning of the substrate for the lyase reaction. nih.govresearchgate.net This enhancement by cytochrome b5 is particularly significant for the conversion of 17α-hydroxypregnenolone to DHEA. nih.gov

Human CYP17A1 exhibits a pronounced substrate preference, favoring the Δ5 pathway over the Δ4 pathway for androgen synthesis. nih.govnih.gov This means that the conversion of 17α-hydroxypregnenolone to DHEA is significantly more efficient than the conversion of 17α-hydroxyprogesterone to this compound. nih.gov Consequently, the majority of this compound is formed through the subsequent conversion of DHEA. nih.gov Structural studies suggest that subtle differences in the positioning of Δ5 and Δ4 substrates within the active site of CYP17A1 account for this differential activity. researchgate.netnih.gov

Involvement of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) / Δ5-Δ4-Isomerase

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD) is another key player in the synthesis of this compound. nih.govresearchgate.net This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. nih.gov Specifically, 3β-HSD acts on dehydroepiandrosterone (DHEA) to convert it into this compound. nih.govnih.gov This reaction is a critical step in the primary pathway of this compound production. wikipedia.org By catalyzing this conversion, 3β-HSD effectively channels the precursors from the Δ5 pathway into the Δ4 pathway, leading to the synthesis of this compound and other downstream steroids like testosterone (B1683101). nih.gov

EnzymeSubstrateProduct
CYP11A1 (P450scc)CholesterolPregnenolone
CYP17A1 (17α-hydroxylase)Pregnenolone17α-hydroxypregnenolone
CYP17A1 (17α-hydroxylase)Progesterone17α-hydroxyprogesterone
CYP17A1 (17,20-lyase)17α-hydroxypregnenoloneDehydroepiandrosterone (DHEA)
CYP17A1 (17,20-lyase)17α-hydroxyprogesteroneThis compound
3β-HSDDehydroepiandrosterone (DHEA)This compound

Cellular and Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of this compound from cholesterol is a multi-step process involving several key enzymes. The specific location of these enzymes within the cell is critical for the regulated and efficient production of steroid hormones. Steroidogenesis is compartmentalized, primarily occurring within two distinct organelles: the mitochondria and the smooth endoplasmic reticulum (ER). researchgate.netnih.gov

The initial and rate-limiting step in all steroidogenesis is the transport of cholesterol into the mitochondria. nih.govacesisbio.com Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme Cytochrome P450 side-chain cleavage (P450scc), which is located in the inner mitochondrial membrane. researchgate.netnih.govacesisbio.com Pregnenolone then moves from the mitochondria to the smooth endoplasmic reticulum, which is the site for the subsequent enzymatic reactions leading to this compound. researchgate.netjohnshopkins.edu

The enzymes responsible for converting pregnenolone to this compound are primarily located in the smooth endoplasmic reticulum. researchgate.netjohnshopkins.edu This includes 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts pregnenolone to progesterone, and Cytochrome P450c17 (P450c17 or CYP17A1), a single enzyme with dual functions: 17α-hydroxylase and 17,20-lyase activities. johnshopkins.eduobgynkey.com The 17α-hydroxylase activity converts progesterone to 17α-hydroxyprogesterone, and the 17,20-lyase activity then cleaves the side chain to form this compound. obgynkey.comtandfonline.com Alternatively, pregnenolone can be converted to 17α-hydroxypregnenolone by P450c17, which is then converted to dehydroepiandrosterone (DHEA) by the same enzyme's 17,20-lyase activity. DHEA can then be converted to this compound by 3β-HSD. obgynkey.com

Table 1: Subcellular Localization of Key Enzymes in this compound Biosynthesis
EnzymeAbbreviationSubcellular LocationFunction in this compound Pathway
Cytochrome P450 side-chain cleavageP450scc / CYP11A1Inner Mitochondrial MembraneConverts cholesterol to pregnenolone. nih.govacesisbio.com
3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase3β-HSDSmooth Endoplasmic ReticulumConverts pregnenolone to progesterone or DHEA to this compound. researchgate.netjohnshopkins.edubioone.org
Cytochrome P450 17α-hydroxylase/17,20-lyaseP450c17 / CYP17A1Smooth Endoplasmic ReticulumPerforms 17α-hydroxylation and 17,20-lyase cleavage to produce androgens. johnshopkins.eduobgynkey.com

Gonadal Steroidogenesis of this compound

The gonads, the testes in males and the ovaries in females, are primary sites of this compound production. This synthesis is fundamental for the subsequent production of the more potent sex steroids, testosterone and estrogens.

In the ovaries, this compound production is a key component of the "two-cell, two-gonadotropin" model of follicular steroidogenesis. oup.com Theca cells, which form a layer around the developing ovarian follicle, are the principal source of ovarian androgens. oup.combioscientifica.com Under the influence of Luteinizing Hormone (LH), which binds to its receptors on the theca cells, the expression of steroidogenic enzymes is stimulated. nih.govtaylorandfrancis.com

LH stimulation triggers theca cells to synthesize and secrete androgens, predominantly this compound and testosterone. nih.gov These androgens then diffuse across the follicular basal lamina to the adjacent granulosa cells. nih.gov In the granulosa cells, under the control of Follicle-Stimulating Hormone (FSH), this compound is converted to estrone (B1671321) and subsequently to estradiol by the enzyme aromatase (CYP19A1). oup.comnih.gov Therefore, the theca cell's production of this compound serves as the essential precursor for estrogen synthesis by the granulosa cells. bioscientifica.comnih.gov

In the testes, the Leydig cells, located in the interstitial tissue between the seminiferous tubules, are the primary site of androgen synthesis. nih.gov These cells are responsible for producing most, if not all, of the testicular androgens. nih.gov Similar to theca cells, Leydig cell steroidogenesis is stimulated by LH. acesisbio.combioscientifica.com

Upon LH stimulation, Leydig cells convert cholesterol into androgens. nih.gov The biosynthetic pathway involves the conversion of cholesterol to pregnenolone in the mitochondria, followed by a series of reactions in the endoplasmic reticulum. acesisbio.comjohnshopkins.edu Human Leydig cells primarily utilize the Δ5 pathway, where pregnenolone is converted to DHEA, which is then converted to this compound. researchgate.net this compound can then be secreted or further converted to testosterone within the Leydig cell by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net

The production of this compound in both theca and Leydig cells is tightly regulated by the coordinated action of specific enzymes, which are themselves under hormonal control. The primary hormonal stimulus in both cell types is LH from the pituitary gland. nih.govnih.gov

LH binding to its receptor initiates a signaling cascade, typically involving cyclic AMP (cAMP), which acutely stimulates the transport of cholesterol into the mitochondria and also promotes the transcription of genes encoding the steroidogenic enzymes. nih.govacesisbio.com

Key enzymes in the gonadal production of this compound include:

CYP11A1 (P450scc): Located in the mitochondria, it catalyzes the conversion of cholesterol to pregnenolone, the initial step in the pathway. nih.gov

CYP17A1 (P450c17): A crucial enzyme in the endoplasmic reticulum with dual activities. Its 17α-hydroxylase and 17,20-lyase functions are essential for converting C21 steroids (pregnenolone, progesterone) into C19 androgens like DHEA and this compound. bioscientifica.comtaylorandfrancis.com The regulation of its 17,20-lyase activity is a key control point in androgen production.

HSD3B (3β-HSD): This enzyme, also in the endoplasmic reticulum, is responsible for converting Δ5 steroids (like DHEA) into Δ4 steroids (like this compound). bioscientifica.com The relative activities of CYP17A1 and HSD3B can direct the steroidogenic pathway.

Table 2: Hormonal and Enzymatic Control of Gonadal this compound Production
FactorCell TypeMechanism of Action
Luteinizing Hormone (LH)Theca Cells, Leydig CellsBinds to LH receptors, stimulating cAMP production and increasing the expression and activity of steroidogenic enzymes (e.g., CYP11A1, CYP17A1). nih.govnih.govbioscientifica.com
CYP17A1Theca Cells, Leydig CellsActs as a major regulator of androgen production by converting pregnenolone and progesterone into androgen precursors. taylorandfrancis.com
HSD3BTheca Cells, Leydig CellsCatalyzes the conversion of DHEA to this compound. bioscientifica.com

Extra-Adrenal and Extra-Gonadal this compound Biosynthesis

The brain is now recognized as a steroidogenic organ, capable of synthesizing steroids de novo from cholesterol, a process termed neurosteroidogenesis. nih.govportlandpress.com These neurosteroids, including this compound, are produced within the central nervous system (CNS) by both neurons and glial cells, acting locally to modulate neural functions. tandfonline.comportlandpress.com This synthesis occurs independently of peripheral steroidogenic glands like the adrenals and gonads. nih.govolemiss.edu

Studies have demonstrated that the brain possesses the necessary enzymatic machinery for the entire steroidogenic pathway from cholesterol. nih.govolemiss.edu This includes the key enzymes required for this compound synthesis:

Cytochrome P450scc (CYP11A1): Converts cholesterol to pregnenolone. bioone.org

3β-hydroxysteroid dehydrogenase (3β-HSD): Converts pregnenolone to progesterone and DHEA to this compound. bioone.orgnih.gov

Cytochrome P450 17α-hydroxylase/c17,20-lyase (P45017α,lyase or CYP17A1): Converts progesterone to 17α-hydroxyprogesterone and then to this compound, or pregnenolone to DHEA. nih.govportlandpress.com

The expression of these enzymes has been identified in various brain regions, including the hippocampus, cerebellum (specifically Purkinje cells), and diencephalon, indicating that specific neural circuits can produce and be regulated by locally synthesized this compound and its derivatives. bioone.orgnih.govfrontiersin.org For instance, research in quail has shown that the diencephalon exhibits high 17β-HSD activity, which converts this compound to testosterone, suggesting a complete pathway for active androgen synthesis within this brain region. nih.gov The synthesis of neurosteroids can be driven by neural activity, such as stimulation by neurotransmitters like NMDA, which can increase the levels of pregnenolone and its downstream products. frontiersin.org

Endogenous Biosynthesis in Peripheral Tissues

While the adrenal glands and gonads are the primary sites of this compound production, a significant amount of this androgen precursor is also synthesized in various peripheral tissues from circulating dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S. nih.govresearchgate.net This local synthesis, a cornerstone of intracrinology, allows individual tissues to produce androgens according to their specific needs, independent of glandular secretion. nih.govnih.gov Tissues such as adipose (fat), skin, and bone are now recognized as important sites of extraglandular this compound production. tandfonline.comresearchgate.net

The conversion of DHEA to this compound in these tissues is a critical step in local androgen synthesis and is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B). nih.govoup.com This enzyme facilitates a two-step reaction: the oxidation of the 3β-hydroxyl group of DHEA to a ketone and the isomerization of the Δ5 double bond to the Δ4 position, yielding this compound. The expression and activity of HSD3B can vary between different peripheral tissues and can be influenced by local factors within the tissue microenvironment.

In adipose tissue, the expression of steroidogenic enzymes, including HSD3B, allows for the local production of androgens that can have both local (paracrine) and systemic effects. tandfonline.com Similarly, skin fibroblasts and sebaceous glands possess the enzymatic machinery for converting adrenal precursors into androgens, contributing to local androgenic effects in the skin. endocrine-abstracts.org This peripheral biosynthesis is particularly important in conditions where gonadal androgen production is low, such as in postmenopausal women, where it becomes the primary source of androgens. nih.gov

The key enzyme responsible for the peripheral conversion of DHEA to this compound is detailed in the table below.

EnzymeFull NameSubstrateProductCellular LocationKey Peripheral Tissues
HSD3B2 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase type 2DHEAThis compoundEndoplasmic ReticulumAdipose tissue, Skin, Bone

Molecular and Hormonal Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated by a complex interplay of hormones and molecular signaling pathways. This regulation ensures that the production of androgens is coordinated with the physiological needs of the body. The primary regulators are the pituitary hormones, adrenocorticotropic hormone (ACTH) and the gonadotropins, which act on the adrenal glands and gonads, respectively.

Regulation by Adrenocorticotropic Hormone (ACTH)

Adrenocorticotropic hormone (ACTH) is the principal regulator of steroidogenesis in the adrenal cortex, particularly in the zona fasciculata and zona reticularis where this compound is synthesized. nih.govfrontiersin.org The chronic, or long-term, action of ACTH involves the transcriptional upregulation of genes encoding the key enzymes required for androgen precursor synthesis. nih.govcnrs.fr

Upon binding to its receptor, the melanocortin 2 receptor (MC2R), on the surface of adrenal cells, ACTH activates the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. frontiersin.orgbioscientifica.com This cascade leads to the phosphorylation and activation of several transcription factors. These factors then bind to the promoter regions of steroidogenic enzyme genes, enhancing their transcription.

Two critical enzymes for this compound synthesis that are upregulated by ACTH are Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). nih.govbioscientifica.com

CYP17A1 catalyzes the 17α-hydroxylation of pregnenolone and progesterone and the subsequent 17,20-lyase reaction that produces DHEA, a direct precursor to this compound.

HSD3B2 then converts DHEA to this compound. nih.gov

Studies have shown that chronic ACTH treatment of human adrenal cells leads to a significant increase in the mRNA levels of these enzymes. For instance, one study reported a 53-fold increase in HSD3B2 mRNA and a 32-fold increase in CYP17A1 mRNA after 48 hours of ACTH treatment. nih.govbioscientifica.com This demonstrates the potent effect of ACTH on the adrenal's capacity to produce this compound.

Target GeneEffect of ACTHSignaling PathwayKey Transcription Factors
CYP17A1 UpregulationcAMP/PKASteroidogenic Factor 1 (SF-1), GATA-6, Sp1
HSD3B2 UpregulationcAMP/PKASteroidogenic Factor 1 (SF-1)

Regulation by Gonadotropins

In the gonads, the synthesis of this compound is primarily under the control of the gonadotropins: Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH). mdpi.comnih.gov

In the ovaries, LH acts on the theca cells of developing follicles to stimulate androgen production. nih.gov Similar to ACTH in the adrenal gland, LH binds to its receptor (LHCGR) and activates the cAMP/PKA pathway. mdpi.com This signaling cascade stimulates the expression of CYP17A1, leading to the synthesis of this compound from cholesterol-derived precursors. nih.govnih.gov The this compound produced by theca cells is then typically transported to the adjacent granulosa cells, where it is converted to estrogens under the influence of FSH. mdpi.com

In the testes, LH is the primary stimulus for androgen production in Leydig cells. nih.govyoutube.com The binding of LH to its receptor on Leydig cells triggers the same intracellular signaling pathway, leading to increased expression of CYP17A1 and other steroidogenic enzymes necessary for the synthesis of this compound and its subsequent conversion to testosterone. mdpi.com

FSH, while not the primary driver of this compound synthesis, plays a supportive role. In the ovary, FSH stimulates granulosa cells and can indirectly influence theca cell function. mdpi.com In the testes, FSH acts on Sertoli cells, which are essential for supporting spermatogenesis, a process that requires high local concentrations of androgens. nih.gov

Intracrine Regulation and Local Steroidogenic Niches

The concept of intracrinology describes the synthesis and action of steroid hormones within the same cell or in adjacent cells in peripheral tissues. nih.govnih.gov This local control mechanism is crucial for regulating androgen levels in specific tissue microenvironments, often referred to as "local steroidogenic niches." researchgate.netmtak.hu These niches are characterized by the expression of the necessary steroidogenic enzymes and the presence of locally acting factors that can modulate their activity. nih.gov

In peripheral tissues like adipose tissue and skin, circulating DHEA from the adrenal glands serves as the primary precursor for this compound synthesis. nih.govnih.gov The local expression of HSD3B allows these tissues to generate this compound, which can then be further converted to more potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT) or to estrogens, depending on the specific enzymatic makeup of the cells within the niche. tandfonline.comendocrine-abstracts.org

This intracrine regulation allows for a high degree of tissue-specific control over androgen exposure. nih.gov For example, in the skin, locally produced androgens can influence hair growth and sebaceous gland function. In bone, local steroidogenesis may play a role in maintaining bone density. mtak.hunih.gov The activity within these steroidogenic niches is not typically under the direct control of pituitary hormones like ACTH or gonadotropins but is instead regulated by local factors such as growth factors, cytokines, and the metabolic state of the tissue. researchgate.netnih.gov This creates a system of highly autonomous regulation of sex steroid concentrations at the cellular level. preprints.org

Tissue NicheKey PrecursorPrimary Synthesizing CellsKey Enzyme(s)Local Function
Adipose Tissue DHEA, DHEA-SAdipocytes, PreadipocytesHSD3B, AKR1C3, AromataseRegulation of adipogenesis, lipid metabolism
Skin DHEA, DHEA-SFibroblasts, SebocytesHSD3B, SRD5A, AKR1C3Hair follicle growth, sebum production
Bone DHEA, DHEA-SOsteoblastsHSD3B, AromataseRegulation of bone homeostasis

Metabolic Pathways and Enzymatic Transformations of Androst 4 Enedione

Conversion to Androgens

Androst-4-enedione is a key precursor in the synthesis of more potent androgens through several enzymatic reactions. wikipedia.orgnih.gov

Testosterone (B1683101) Biosynthesis via 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

The primary pathway for the conversion of this compound to testosterone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgjcrpe.orgmdpi.com This enzyme facilitates the reduction of the 17-keto group of this compound to a 17β-hydroxyl group, yielding testosterone. mdpi.comresearchgate.net This conversion is a critical step in androgen biosynthesis, particularly in the testes. jcrpe.org Different isoforms of 17β-HSD exist, with type 3 being predominantly expressed in the testes and playing a major role in testosterone formation. jcrpe.orgresearchgate.netresearchgate.net The reaction is reversible, and the enzyme can also catalyze the oxidation of testosterone back to this compound. researchgate.netbio-rad.com

Enzymatic Reaction: this compound + NADPH + H⁺ ⇌ Testosterone + NADP⁺

EnzymeSubstrateProductTissue Location (Primary)
17β-Hydroxysteroid Dehydrogenase (Type 3)This compoundTestosteroneTestes
17β-Hydroxysteroid Dehydrogenase (Type 5)This compoundTestosteronePeripheral Tissues

Alternative Androgen Backdoor Pathways involving this compound Metabolites

While the classical pathway to dihydrotestosterone (B1667394) (DHT) proceeds through testosterone, alternative "backdoor" pathways exist that bypass testosterone. wikipathways.orgwikipedia.org In these pathways, this compound can be a substrate for enzymes that lead to the formation of potent androgens without direct conversion to testosterone. One such pathway involves the 5α-reduction of this compound to 5α-androstanedione, which is then further metabolized. mdpi.comnih.gov These backdoor pathways are significant in certain physiological and pathological states, including fetal sexual development and some forms of congenital adrenal hyperplasia. wikipedia.orgnih.gov

Formation of 11-Oxygenated Androgens from this compound

This compound is a substrate for the synthesis of 11-oxygenated androgens, a class of androgens primarily produced in the adrenal glands. mdpi.comnih.gov The enzyme 11β-hydroxylase (CYP11B1) converts this compound to 11β-hydroxyandrostenedione (11-OHA4). mdpi.comresearchgate.net This metabolite can then be further converted to other 11-oxygenated androgens, such as 11-ketotestosterone (B164220) (11-KT), which has androgenic activity comparable to testosterone. mdpi.comnih.gov This pathway allows for the differentiation of adrenal-derived androgens from gonadal androgens. mdpi.comresearchgate.net

Key Metabolites in the 11-Oxygenated Androgen Pathway:

PrecursorEnzymeProduct
This compound11β-hydroxylase (CYP11B1)11β-hydroxyandrostenedione (11-OHA4)
11β-hydroxyandrostenedione (11-OHA4)11β-hydroxysteroid dehydrogenase type 2 (HSD11B2)11-ketoandrostenedione (11-KA4)
11β-hydroxyandrostenedione (11-OHA4)17β-hydroxysteroid dehydrogenase11β-hydroxytestosterone (11-OHT)
11β-hydroxytestosterone (11-OHT)11β-hydroxysteroid dehydrogenase type 2 (HSD11B2)11-ketotestosterone (11-KT)

5α-Reduction of this compound to 5α-Androstanedione and Downstream Metabolites

This compound can be metabolized by the enzyme 5α-reductase to form 5α-androstanedione. wikipedia.orgwikipedia.org This conversion is a key step in an alternative pathway to the potent androgen dihydrotestosterone (DHT). nih.govwikipedia.org 5α-androstanedione can then be further converted to androsterone (B159326) and subsequently to DHT. nih.govnih.gov Studies have indicated that in certain tissues, such as female genital skin and some prostate cancer cells, the pathway from this compound through 5α-androstanedione is a significant route for DHT synthesis. nih.govwikipedia.org

Conversion to Estrogens

This compound is a direct precursor for the biosynthesis of estrogens, a class of female sex hormones. wikipedia.orgbio-rad.com

Estrone (B1671321) Biosynthesis via Aromatase (CYP19A1)

The conversion of this compound to estrone is a pivotal step in estrogen synthesis and is catalyzed by the enzyme aromatase, also known as cytochrome P450 family 19 subfamily A member 1 (CYP19A1). wikipedia.orgontosight.airesearchgate.net This enzyme is found in various tissues, including the ovaries, placenta, adipose tissue, and brain. ontosight.aiwikipedia.org The reaction involves a complex three-step process of aromatization of the A-ring of the steroid nucleus. bio-rad.comuniprot.org Estrone can then be further converted to the more potent estrogen, estradiol. ontosight.aiimmunotech.cz In postmenopausal women, the peripheral conversion of adrenal-derived this compound to estrone becomes the major source of estrogen. immunotech.cz

Enzymatic Reaction: this compound + 3 NADPH + 3 H⁺ + 3 O₂ → Estrone + Formate (B1220265) + 3 NADP⁺ + 4 H₂O

EnzymeSubstrateProductKey Tissues
Aromatase (CYP19A1)This compoundEstroneOvaries, Placenta, Adipose Tissue, Brain

Kinetic Mechanisms of Aromatase Activity on this compound

The conversion of this compound to estrone is catalyzed by aromatase (cytochrome P450 19A1), a crucial enzyme in estrogen biosynthesis. nih.govepa.gov This transformation is not a single event but a complex, sequential three-step oxidative reaction. nih.govnih.gov Each step requires one molecule of O2 and one molecule of NADPH. researchgate.net The process begins with the binding of this compound to the aromatase active site. The first two steps are successive hydroxylations of the C-19 methyl group, forming 19-hydroxy-androst-4-enedione and subsequently 19-oxo-androst-4-enedione (or its hydrated gem-diol form). nih.govepa.gov The final step, which is considered rate-limiting, involves the aromatization of the A-ring and the cleavage of the C10-C19 bond, releasing the C-19 carbon as formic acid and forming the final product, estrone. epa.govresearchgate.net

Kinetic studies reveal that aromatase is a distributive, rather than a processive, enzyme. nih.govnih.gov This means that the intermediates, 19-hydroxy-androst-4-enedione and 19-oxo-androst-4-enedione, are released from the active site after their formation and must rebind to the enzyme for the subsequent catalytic step. nih.govnih.gov Pulse-chase experiments have confirmed this distributive character, showing the free dissociation of intermediates. nih.govnih.gov

The binding of the substrate and its intermediates involves at least a two-step process and they exhibit low micromolar dissociation constants. nih.govnih.gov Pre-steady-state kinetic analysis under single turnover conditions shows a clear progression: the concentration of this compound decreases while 19-hydroxy-androst-4-enedione appears first, accumulating to higher concentrations than 19-oxo-androst-4-enedione, which appears next, followed by the final product, estrone. nih.gov The entire reaction sequence is typically completed within 10 seconds under these conditions. nih.gov

Table 1: Kinetic Parameters for Aromatase Activity with this compound

Enzyme SourceKinetic ParameterValueReference
Human P450 19A1 (expressed in E. coli)kcat (overall conversion to estrone)0.06 s⁻¹ nih.govnih.gov
Human Placental MicrosomesKm54 nM researchgate.net
Human Placental MicrosomesKm95 nM researchgate.net
Immunoaffinity-Purified AromataseKm12 nM researchgate.net

Other Enzymatic Modifications and Metabolite Derivations

Beyond its role as a primary precursor to estrogens via aromatization, this compound serves as a substrate for a variety of other enzymatic modifications, leading to a diverse array of metabolites. acs.orgmdpi.com These transformations include hydroxylation, dehydrogenation, and reduction reactions that alter the steroid's structure and biological activity. mdpi.com

Hydroxylation, the addition of a hydroxyl (-OH) group, can occur at several positions on the this compound steroid nucleus, often mediated by cytochrome P450 enzymes or microbial biocatalysts.

C-6 Hydroxylation : The 6β-hydroxylation of this compound is a known metabolic pathway. cdnsciencepub.comresearchgate.net Studies using the fungus Rhizopus arrhizus have investigated this mechanism, suggesting it proceeds through the enol form of the Δ⁴-3-ketone. cdnsciencepub.comresearchgate.net The kinetic isotope effect (kH/kD) for this reaction was found to be 1.2, indicating that a step prior to enolization is rate-determining. cdnsciencepub.com In rainbow trout, hepatic 6β-hydroxylase activity on this compound is influenced by other androgens. nih.gov

C-11 Hydroxylation : 11α-hydroxylation of this compound is a common biotransformation carried out by various fungi, such as Beauveria bassiana. researchgate.net This reaction is a key step in the microbial production of valuable steroid intermediates. researchgate.net Fungi like Aspergillus species can also introduce hydroxyl groups at the 11α- and 12β-positions of the related compound androsta-1,4-diene-3,17-dione (B159171). researchgate.net

C-15 Hydroxylation : Hydroxylation at the C-15 position has also been documented. Fungi such as Fusarium culmorum can perform 15α-hydroxylation on 4-en-3-oxo androstanes. nih.gov This specific modification is part of the broader catalytic capability of this microorganism, which also includes other hydroxylations and ketone-alcohol interconversions. nih.gov

Dehydrogenation introduces additional double bonds into the steroid structure. A significant dehydrogenation reaction for this compound involves the removal of hydrogen atoms from the C-1 and C-2 positions.

C-1, C-2 Dehydrogenation : This reaction is catalyzed by steroid-Δ¹-dehydrogenase enzymes, notably found in microorganisms like Arthrobacter simplex. jmb.or.kr The product of this transformation is androsta-1,4-diene-3,17-dione (ADD), a key intermediate in the synthesis of many synthetic steroids. mdpi.comchemrxiv.org The enzyme from A. simplex shows a high affinity for this compound, with a reported Km value of 74 μM, making it a more favorable substrate than hydrocortisone. jmb.or.kr This dehydrogenation is a critical step in both microbial degradation pathways of sterols and industrial steroid production. mdpi.com

Reduction reactions primarily target the ketone groups at C-3 and C-17, as well as the double bond in the A-ring, leading to a variety of androgenic metabolites.

Reduction at C-17 : The conversion of this compound to testosterone is a pivotal reductive step catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.comwikipedia.org This enzyme reduces the C-17 keto group to a hydroxyl group, forming the more potent androgen, testosterone. wikipedia.orgsynabs.be This is a major pathway in androgen biosynthesis. mdpi.com Biotransformation studies using plant cell cultures, such as Marchantia polymorpha, have also shown a stereoselective reduction of the C-17 carbonyl group to yield testosterone. nih.gov

Reduction at C-3 and C4=C5 : The Δ⁴ double bond and the C-3 ketone are also targets for reduction. The enzyme 5α-reductase converts this compound to androstanedione (B1670583) (5α-androstane-3,17-dione). mdpi.com Further reduction can occur at the C-3 position. For example, growing cultures of Clostridium paraputrificum can transform this compound first to 5β-androstan-3,17-dione (reduction of the C4-C5 double bond) and then sequentially to 3α-hydroxy-5β-androstan-17-one (reduction of the C-3 keto group). nih.gov These reductive steps require cofactors like NADH and NADPH. nih.gov

Tissue-Specific Metabolic Fates of this compound

The metabolic fate of this compound is highly dependent on the tissue in which it is processed, due to the differential expression of the necessary metabolic enzymes. acs.orgegyankosh.ac.in This tissue-specific metabolism is fundamental to its diverse physiological roles. acs.org

The liver and kidneys are central organs in steroid metabolism, primarily functioning to modify and prepare these hormones for excretion. egyankosh.ac.inresearchgate.net

Liver Metabolism : The liver is a major site for the metabolism of this compound. nih.gov Hepatic microsomes from rats extensively metabolize this steroid, with hydroxylation being a quantitatively more important pathway than aromatization. nih.gov The ratio of hydroxylated products to aromatized metabolites was found to be 33:1 in untreated rat liver microsomes. nih.gov While the liver is capable of aromatization, any estrone formed from this compound is likely to be rapidly converted to estradiol-17β by 17β-oxidoreductase. nih.gov This estradiol-17β is then subject to further cytochrome P-450-mediated hydroxylation, suggesting the liver's primary role is in steroid catabolism and inactivation rather than systemic estrogen production. nih.gov The liver is also a key site for phase II conjugation reactions, such as glucuronidation, which increase the water solubility of steroid metabolites and facilitate their excretion. researchgate.net In cases of liver inflammation or cirrhosis, the capacity for glucuronidation can be significantly reduced. oup.com

Brain Metabolism of Neurosteroids

This compound is a crucial precursor in the synthesis of various neurosteroids within the central nervous system (CNS). The brain possesses the necessary enzymatic machinery to convert this compound into potent androgens and estrogens, which play significant roles in neuronal function, plasticity, and protection. portlandpress.comnih.gov

The primary metabolic transformations of this compound in the brain are catalyzed by two key enzymes: 5α-reductase and aromatase. nih.govnih.gov

5α-Reductase Pathway: The enzyme 5α-reductase converts this compound into 5α-androstanedione (also known as androstanedione). wikipedia.orgmedchemexpress.com This conversion is a critical step in the formation of neurosteroids with androgenic activity. 5α-androstanedione can then be further metabolized to other active androgens. Both isoforms of 5α-reductase, type 1 and type 2, are expressed in the adult rat cerebral cortex. nih.gov The expression of these isoenzymes appears to be regulated by androgens like testosterone and dihydrotestosterone (DHT). nih.gov The presence of a robust 5α-reductase system is found across various brain structures and is associated with myelin membranes in the white matter. nih.gov

Aromatase Pathway: Aromatase (cytochrome P450 19A1 or CYP19A1) is another pivotal enzyme in the brain that metabolizes this compound. nih.govontosight.ai It catalyzes the conversion of this compound to estrone (E1), an estrogen. wikipedia.orgontosight.ai This process of aromatization is a key source of local estrogen production in the brain. nih.gov Aromatase is highly expressed in neurons in healthy brains, particularly in regions like the hippocampus, which is involved in learning and memory. augusta.edu Following brain injury, aromatase expression can shift to astrocytes, where the resulting estrogen production is thought to be neuroprotective. nih.govaugusta.edu

The local synthesis of these neurosteroids from this compound allows for precise, site-specific modulation of neuronal activity. These brain-synthesized steroids can influence a wide range of functions, from mood and behavior to cognitive processes and response to injury. nih.govresearchgate.net

Table 1: Brain Metabolism of this compound

PrecursorEnzymeMetabolitePrimary Function of Metabolite
This compound5α-Reductase5α-AndrostanedioneIntermediate in androgen synthesis
This compoundAromatase (CYP19A1)Estrone (E1)Estrogenic activity, neuroprotection

Peripheral Tissue this compound Conversion

Conversion to Testosterone: In many peripheral tissues, this compound is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov This conversion is a major source of testosterone, particularly in women. The resulting testosterone can then exert its androgenic effects on various target tissues.

Conversion to Estrone: Adipose tissue (body fat) is a significant site of peripheral this compound metabolism. ontosight.ai Within adipose and other peripheral tissues, the enzyme aromatase converts this compound to estrone. wikipedia.orgontosight.ai This peripheral aromatization is the primary source of estrogen in men and postmenopausal women. The conversion ratio of androstenedione (B190577) to estrone has been studied, with findings indicating a transfer constant of 1.35% in males and 0.74% in females when measured in the blood. nih.gov

These peripheral conversions are physiologically important, influencing a wide array of processes including the development of secondary sexual characteristics, maintenance of bone density, and regulation of lipid metabolism. ontosight.ai The extent of peripheral conversion can be influenced by factors such as age, sex, and the amount of adipose tissue.

Table 2: Peripheral Tissue Conversion of this compound

PrecursorEnzymePrimary Tissue(s)MetabolitePrimary Activity
This compound17β-Hydroxysteroid DehydrogenaseVarious peripheral tissuesTestosteroneAndrogenic
This compoundAromatase (CYP19A1)Adipose tissue, skinEstrone (E1)Estrogenic

Microbial and Chemoenzymatic Transformations of Androst 4 Enedione

Biotransformation of Phytosterols (B1254722) to Androst-4-enedione

The conversion of phytosterols, which are abundant in vegetable oils and wood pulp, into this compound (AD) is a cornerstone of the steroid pharmaceutical industry. nih.govnih.gov This biotransformation process offers an economical and environmentally friendlier alternative to complex chemical syntheses. researchgate.netmdpi.com AD is a crucial intermediate for the production of a wide array of steroid drugs. researchgate.netmdpi.com

Microorganisms Involved in Sterol Side-Chain Cleavage

A variety of microorganisms, particularly from the genus Mycobacterium (now reclassified in part as Mycolicibacterium), are instrumental in the industrial-scale production of AD from phytosterols. mdpi.commdpi.com These bacteria possess the unique ability to selectively cleave the long hydrocarbon side-chain from the sterol nucleus while leaving the core ring structure intact. scispace.com

Key microorganisms utilized in this process include:

Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum): Strains such as NRRL 3805B and JC-12 are frequently employed for their efficiency in converting phytosterols to AD and its derivative, androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.govnih.gov

Mycolicibacterium sp. : Various species, including strain MB 3683, are known to degrade the phytosterol side chain, accumulating AD as a major product. mdpi.comscispace.comsrce.hr

Mycobacterium fortuitum : Strains like NCIM 5239 have been successfully used to catalyze the bioconversion of phytosterols. researchgate.net

Gordonia neofelifaecis : This actinomycete has also been identified for its capacity to efficiently transform cholesterol to androsta-1,4-diene-3,17-dione. mdpi.com

The selection of a particular microbial strain is critical as it influences the product yield and the profile of byproducts. mdpi.com For instance, some strains may predominantly produce AD, while others might yield a mixture of AD and ADD. scispace.com

Table 1: Key Microorganisms in Phytosterol to this compound Biotransformation

Microorganism Precursor Key Product(s) Reference
Mycolicibacterium neoaurum NRRL 3805B Phytosterols This compound (AD) nih.gov
Mycolicibacterium sp. MB 3683 Phytosterols AD, Androsta-1,4-diene-3,17-dione (ADD) scispace.comsrce.hr
Mycobacterium fortuitum NCIM 5239 Phytosterols AD researchgate.net
Gordonia neofelifaecis Cholesterol Androsta-1,4-diene-3,17-dione (ADD) mdpi.com
Mycolicibacterium sp. VKM Ac-1815D Sitosterol (B1666911) AD, 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD) mdpi.com

Enzymatic Mechanisms of Phytosterol Conversion

The microbial conversion of phytosterols to AD is a multi-step enzymatic process. d-nb.info The degradation of the phytosterol side chain is analogous to the beta-oxidation of fatty acids. mdpi.com

The key enzymatic steps include:

Initial Oxidation : The process begins with the oxidation of the 3-hydroxyl-5-ene group of the sterol molecule, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase. nih.govmdpi.com

Side-Chain Cleavage : A series of enzymatic reactions then cleaves the hydrocarbon side chain. This complex process involves multiple enzymes that sequentially shorten the side chain, eventually releasing propionyl-CoA and leaving the C-17 keto group of the steroid nucleus. researchgate.net The degradation of the sitosterol side chain, for example, starts at the nonpolar end of the molecule. nih.govmdpi.com A hydroxyl group is introduced to the terminal methyl group, which is subsequently oxidized to a carbonyl group. nih.govmdpi.com

Ring Integrity : To maximize the yield of AD, it is crucial to prevent the degradation of the steroid's four-ring nucleus. mdpi.com Two key enzymes, 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD), are responsible for the breakdown of the steroid core. mdpi.comd-nb.info Inactivating these enzymes is a common strategy to enhance AD accumulation. mdpi.comresearchgate.net

Strategies for Enhancing this compound Yield in Bioconversion Processes

Key enhancement strategies include:

Genetic Engineering : Modifying the microbial strains to knockout or inactivate genes responsible for steroid nucleus degradation, such as ksh and kstd, has proven effective in increasing AD yield. d-nb.inforesearchgate.net For example, a knockout mutant of Mycobacterium neoaurum HGMS2 showed a 20% increase in the conversion rate of phytosterol to AD. d-nb.info

Two-Phase Systems : To address the low solubility of phytosterols, water-oil two-phase systems are often employed. nih.gov Oils like soybean oil or silicone oil can act as a reservoir for the substrate, increasing its availability to the microbial cells. nih.govscispace.com

Use of Cyclodextrins : Chemically modified cyclodextrins can be used to form inclusion complexes with phytosterols, thereby increasing their solubility in the aqueous medium. nih.govnih.gov Methyl-β-cyclodextrin has been shown to be particularly effective. nih.gov

Process Optimization : Fine-tuning fermentation parameters such as temperature, pH, agitation speed, and nutrient composition can significantly impact the efficiency of the bioconversion. mdpi.comscispace.com For instance, maintaining the temperature between 34-35°C and using a specific inoculum age can lead to higher conversion rates. nih.govscispace.com

Cell Permeability Enhancement : Increasing the permeability of the microbial cell wall can facilitate the uptake of the hydrophobic phytosterol substrate. This has been achieved by using agents like ethambutol, which interferes with the synthesis of the mycobacterial cell wall. mdpi.com

Cofactor Engineering : The complex oxidative catabolism of phytosterols requires cofactors like flavin adenine (B156593) dinucleotide (FAD). researcher.life Enhancing the intracellular supply and regeneration of FAD has been shown to significantly increase the production of steroid synthons. researcher.life

Microbial Modification of this compound for Steroid Derivative Production

This compound serves as a versatile starting material for the microbial synthesis of a variety of more complex and valuable steroid derivatives. researcher.life Microorganisms, particularly fungi, are adept at introducing specific chemical modifications to the AD molecule with high regio- and stereoselectivity. researchgate.net

Hydroxylation Patterns by Fungi and Bacteria (e.g., 6β, 11α, 12β, 15α)

Microbial hydroxylation is a key transformation that introduces hydroxyl groups at specific positions on the steroid nucleus, often a challenging feat through chemical synthesis. This process is primarily catalyzed by cytochrome P450 monooxygenases. csic.es

11α-Hydroxylation : This is one of the most important microbial transformations in the steroid industry. The fungus Aspergillus ochraceus is highly efficient in hydroxylating AD at the 11α position to produce 11α-hydroxyandrost-4-ene-3,17-dione (11α-OH-AD). nih.gov Beauveria bassiana also demonstrates strong 11α-hydroxylating activity. nih.gov

6β-Hydroxylation : Fungi such as Rhizopus arrhizus are known to hydroxylate AD at the 6β position. researchgate.netcdnsciencepub.com The mechanism is believed to involve the enol form of the Δ4-3-ketone. researchgate.netcdnsciencepub.com

12β-Hydroxylation : The fungus Aspergillus brasiliensis has been shown to convert androsta-1,4-diene-3,17-dione into its 12β-hydroxylated derivative. researchgate.netresearchgate.net

15α-Hydroxylation : While less common, hydroxylation at the 15α position is also possible through fungal biotransformation. researchgate.net

Bacterial Hydroxylation : While fungi are more commonly used for hydroxylation, some bacteria also possess this capability. For instance, CYP154C5 from Nocardia farcinica has been shown to exclusively hydroxylate various androstanes at the 16α-position. researchgate.net

Table 2: Microbial Hydroxylation of this compound and its Derivatives

Microorganism Substrate Hydroxylation Position Product Reference
Aspergillus ochraceus This compound 11α 11α-Hydroxyandrost-4-ene-3,17-dione nih.gov
Beauveria bassiana This compound 11α, 6β 11α-Hydroxyandrost-4-ene-3,17-dione, 6β,11α-Dihydroxyandrost-4-ene-3,17-dione nih.gov
Rhizopus arrhizus This compound 6β-Hydroxy-Δ4-3-ketone researchgate.netcdnsciencepub.com
Aspergillus brasiliensis Androsta-1,4-diene-3,17-dione 12β 12β-Hydroxyandrost-1,4-diene-3,17-dione researchgate.netresearchgate.net
Nocardia farcinica (CYP154C5) Androstenedione (B190577) 16α 16α-Hydroxyandrostenedione researchgate.net

Reduction of Carbonyl Groups (e.g., C-17-carbonyl to methylene)

Besides hydroxylation, microorganisms can also perform reduction reactions on the carbonyl groups of this compound.

Reduction of the C-17 Carbonyl Group : The reduction of the C-17 keto group to a hydroxyl group is a common microbial transformation. For example, Beauveria bassiana can reduce the 17-carbonyl group of AD to yield 17β-hydroxyandrost-4-en-3-one (testosterone). nih.gov Similarly, Penicillium vinaceum can reduce the C-17 carbonyl of 19-hydroxyandrostenedione. mdpi.com A particularly noteworthy transformation is the reduction of the C-17 carbonyl group all the way to a methylene (B1212753) group, which has been observed during the conversion of AD by a Mucor species. rsc.org

Dehydrogenation (e.g., Δ1-Dehydrogenation)

Dehydrogenation is a critical transformation in steroid chemistry, and the introduction of a double bond at the C1-C2 position (Δ1-dehydrogenation) of this compound is of significant industrial importance. This reaction converts this compound (AD) to androst-1,4-diene-3,17-dione (ADD), a key precursor for the synthesis of various high-value steroidal drugs like estrogens and progestogens. mdpi.com Microbial transformation is the preferred method for this conversion due to its high selectivity and mild reaction conditions.

The enzymes responsible for this specific dehydrogenation are 3-ketosteroid-Δ1-dehydrogenases (KSTDs), which are FAD-dependent enzymes. mdpi.comnih.gov A variety of microorganisms have been identified that possess KSDD and are capable of converting AD to ADD, including species of Mycobacterium, Rhodococcus, Arthrobacter, and Nocardia. mdpi.com

Research has focused on improving the efficiency of this biotransformation through various strategies, such as strain mutation, optimization of fermentation conditions, and genetic engineering. For instance, a mutant strain of Mycobacterium neoaurum JC-12 showed different molar ratios of ADD to AD compared to its parent strain, a difference attributed to a single amino acid mutation in the KSDD enzyme. nih.gov This highlights the potential for improving catalytic activity through protein engineering.

In another study, the ksdd gene from Mycobacterium neoaurum JC-12 was codon-optimized and expressed in Bacillus subtilis. To counteract the toxic effects of hydrogen peroxide generated during the reaction, catalase was co-expressed, leading to a significant improvement in the yield of ADD. nih.gov Similarly, expressing KSDD in a Mycobacterium sp. that naturally produces AD from phytosterols has been shown to be an effective strategy for obtaining highly purified ADD. mdpi.com

Table 1: Examples of Microbial Δ1-Dehydrogenation of this compound

Microorganism/Enzyme SystemProductKey Findings/YieldReference
Mycobacterium sp. ZFZ expressing KSDDAndrost-1,4-diene-3,17-dione (ADD)A tandem KSDD expression cassette yielded 2.06 ± 0.09 g/L ADD, with a molar ratio of ADD/AD at 41.47:1.00 in 120 h. mdpi.com
Bacillus subtilis 168 co-expressing codon-optimized KSDD from M. neoaurum JC-12 and catalaseAndrost-1,4-diene-3,17-dione (ADD)Under optimized fed-batch conditions, the ADD yield improved to 8.76 g/l. nih.gov
Mycobacterium neoaurum JC-12 (mutant strain)Androst-1,4-diene-3,17-dione (ADD)A Val366 to Ser366 mutation in KSDD resulted in higher C1,2 dehydrogenation activity compared to the parent strain. nih.gov
Nocardioides simplex VKM Ac-2033DAndrost-1,4-diene-3,17-dione (ADD)The 3-KSD from this strain was expressed in Mycolicibacterium hosts for efficient 1(2)-dehydrogenation. mdpi.com

Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis where a ketone is converted to an ester, or a cyclic ketone to a lactone, through the insertion of an oxygen atom. wikipedia.org In the context of this compound, this transformation, primarily targeting the D-ring, leads to the formation of testololactone (B45059), an important pharmaceutical intermediate. Microbial Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze this reaction with high regio- and enantioselectivity under environmentally benign conditions. mdpi.comnih.gov

Several fungal species have been shown to effectively perform the Baeyer-Villiger oxidation on this compound and related steroids. For example, Penicillium vinaceum converts this compound into testololactone with a high yield of 95% in 48 hours. mdpi.com Similarly, Penicillium lanosocoeruleum has been used for the regioselective D-ring lactonization of various C19 steroids. mdpi.com

The substrate specificity of these enzymes can be influenced by the substitution pattern of the steroid nucleus. For instance, the introduction of a hydroxyl group at the C-19 position of androstenedione was found to inhibit the activity of the BVMO from Penicillium vinaceum. mdpi.com In some cases, other transformations can occur alongside the Baeyer-Villiger oxidation. For example, with Beauveria bassiana, androstenedione undergoes 11α-hydroxylation prior to the Baeyer-Villiger oxidation, and the activity of 17β-hydroxysteroid dehydrogenase can impact the final product distribution. researchgate.net

Chemoenzymatic approaches have also been developed, combining the selectivity of enzymes with chemical reagents. These methods often utilize lipases to generate a peroxy acid in situ, which then performs the Baeyer-Villiger oxidation. sigmaaldrich.comrsc.orgnih.gov

Table 2: Examples of Microbial and Chemoenzymatic Baeyer-Villiger Oxidations of this compound and Related Steroids

Microorganism/Enzyme SystemSubstrateProduct(s)Key Findings/YieldReference
Penicillium vinaceum AM110This compoundTestololactone95% conversion in 48 hours. mdpi.com
Penicillium lanosocoeruleum KCH 3012Androstanedione (B1670583)3α-hydroxy-17a-oxa-d-homo-5α-androstan-17-one and 17a-oxa-d-homo-5α-androstan-3,17-dioneHigh yield (70%–99%) conversion to D-ring δ-lactones. mdpi.com
Beauveria bassianaAndrostenedione11α-hydroxy-17a-oxa-d-homo-androst-17-one productsProceeds via 11α-hydroxylation followed by Baeyer-Villiger oxidation. researchgate.net
Candida antarctica lipase (B570770) B (chemoenzymatic)Cyclic ketonesLactonesA new method for chemo-enzymatic Baeyer–Villiger oxidation has been developed. rsc.org

Enzymatic and Cell-Free Systems for this compound Transformations

Ketoreductases in this compound to Testosterone (B1683101) Conversion

The conversion of this compound to testosterone is a key step in androgen biosynthesis and is catalyzed by ketoreductases, specifically 17β-hydroxysteroid dehydrogenases (17β-HSDs). mdpi.com This reduction of the 17-keto group is of significant interest for the pharmaceutical industry. Both mammalian and microbial enzymes have been explored for this transformation.

In humans, several aldo-keto reductase (AKR) superfamily members, such as AKR1C3, exhibit 17β-HSD activity and are involved in the local synthesis of testosterone in tissues like the prostate. nih.gov Microbial ketoreductases offer a promising alternative for industrial-scale production of testosterone.

A bifunctional ketoreductase 2 (KR-2) has been identified that stereoselectively reduces this compound to testosterone while also regenerating the necessary NADH cofactor using isopropanol (B130326) as a co-substrate. mdpi.comresearchgate.net This system achieved a high conversion rate of 98.73% after 52 hours, yielding 65.42 g/L of testosterone. mdpi.comresearchgate.net The enzyme was found to be stable and highly active at 40°C. mdpi.comresearchgate.net

Other research has focused on co-expressing a ketoreductase with a cofactor regeneration system in a microbial host. For instance, a Prelog enzyme from Pseudomonas was co-expressed with formate (B1220265) dehydrogenase in Escherichia coli, resulting in a testosterone yield of 28.8 g/L. mdpi.com These enzymatic systems provide a green and efficient route for testosterone synthesis.

Table 3: Examples of Ketoreductases in this compound to Testosterone Conversion

Enzyme/SystemSourceHost Organism (if applicable)Key Findings/YieldReference
Ketoreductase 2 (KR-2)Not specified (GenBank accession no. ABP64403.1)Cell-free system65.42 g/L testosterone from 65.8 g/L this compound in 52 h (98.73% conversion). mdpi.comresearchgate.net
Prelog enzyme and formate dehydrogenasePseudomonas sp.Escherichia coli BL21 (DE3)28.8 g/L testosterone yield. mdpi.com
Human 17β-HSD and Saccharomyces cerevisiae glucose-6-phosphate dehydrogenase (G6PDH)Human, S. cerevisiaePichia pastoris GS11511.6 g/L of testosterone from this compound in 120 h. mdpi.com
Aldo-keto reductase 1C3 (AKR1C3)HumanNot applicable (endogenous enzyme)Converts Δ4-androstene-3,17-dione to testosterone. nih.gov

Immobilized Enzyme and Whole-Cell Biocatalysis Applications

Immobilization of enzymes or whole cells offers several advantages for industrial biotransformations, including enhanced stability, easier product separation, and the potential for continuous processing and catalyst reuse. nih.govnih.gov These techniques have been applied to the transformation of this compound and other steroids.

Whole-cell biocatalysis is particularly advantageous for multi-step reactions or those requiring cofactor regeneration, as the cell provides the necessary enzymatic machinery and metabolic pathways in a protected environment. nih.gov For example, whole cells of Mycobacterium species are used for the bioconversion of phytosterols to this compound. researchgate.netresearchgate.net The use of whole cells of Rhodococcus strains has been effective in carrying out the 9α-hydroxylation of androst-4-ene-3,17-dione. nih.gov

Immobilization can be achieved through various methods such as adsorption, covalent binding, entrapment, and cross-linking. nih.gov For steroid transformations, whole cells have been immobilized in various matrices. While specific examples of immobilized enzymes for the direct transformation of this compound are less frequently detailed in the literature, the principles have been widely applied in steroid chemistry. For instance, the immobilization of lipases on supports like multi-walled carbon nanotubes has been used to facilitate chemoenzymatic Baeyer-Villiger oxidations. nih.gov

The development of robust immobilized biocatalyst systems is crucial for the economic viability of large-scale steroid transformations.

Table 4: Examples of Immobilized Enzyme and Whole-Cell Biocatalysis in this compound and Related Steroid Transformations

BiocatalystImmobilization Method/SupportTransformationKey FindingsReference
Mycobacterium fortuitum subsp. fortuitum NCIM 5239 (whole cells)Not specified (used as free cells)Phytosterols to androst-4-ene-3,17-dioneBiotransformation of phytosterols to androst-4-ene-3,17-dione. researchgate.net
Rhodococcus strains (whole cells)Not specified (used as resting cells)9α-hydroxylation of 4-androstene-3,17-dioneEfficiently carry out the hydroxylation reaction. nih.gov
Lipases B from Candida antarctica, Candida rugosa, or Aspergillus oryzaeCovalent attachment to multi-walled carbon nanotubes with an ionic liquid phaseChemo-enzymatic Baeyer-Villiger oxidation of cyclic ketonesHigh substrate conversion (92%) and good reusability (four cycles without loss of activity). nih.gov
Mycobacterium sp. (whole cells)Not specified (used as free cells)β-sitosterol to androst-4-ene-3,17-dione and androst-1,4-diene-3,17-dioneConversion was effective when silicone oil was used in the reaction medium. nih.gov

Advanced Analytical Methodologies for Androst 4 Enedione Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent analysis. For Androst-4-enedione, both liquid and gas chromatography are extensively employed, often coupled with mass spectrometry for definitive identification and quantification.

Liquid chromatography (LC) is a cornerstone for the analysis of this compound, particularly in complex biological fluids. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UPLC), offer robust and efficient separation of steroids.

Reverse-phase HPLC is a common method for the analysis of this compound. sielc.com A typical method involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com UPLC, with its use of smaller particle size columns (e.g., sub-2 µm), provides faster analysis times and higher resolution, which is advantageous for high-throughput screening. sielc.com

LC is frequently coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of this compound and other related steroids in serum, plasma, and tissue samples. nih.govnih.gov For instance, a rapid and simple LC-MS/MS method has been developed for the simultaneous determination of serum testosterone (B1683101), androstenedione (B190577), and dehydroepiandrosterone (B1670201) (DHEA). nih.gov This method utilizes a small sample volume (100 μL of serum) and a straightforward protein precipitation step with methanol (B129727) containing internal standards. nih.gov The resulting supernatant is then directly injected into the LC-MS/MS system for analysis. nih.gov Such methods are crucial for the differential diagnosis of androgen-related endocrine disorders. nih.gov

In another application, an accurate and sensitive LC-MS/MS assay was developed for the simultaneous measurement of seven steroids, including this compound, in monkey brain tissue. researchgate.net This highlights the capability of LC methods to quantify low-level analytes in complex biological matrices.

Table 1: Examples of Liquid Chromatography Methods for this compound Analysis

Analytical MethodMatrixSample PreparationChromatographic ColumnKey FindingsReference
HPLCGeneralNot specifiedNewcrom R1A reverse-phase method with a mobile phase of acetonitrile, water, and phosphoric acid. Suitable for preparative separation and pharmacokinetic studies. sielc.com
LC-MS/MSHuman SerumProtein precipitation with methanolNot specifiedA rapid and simple method for the simultaneous quantification of testosterone, androstenedione, and DHEA with good precision and recovery. nih.gov
LC-MS/MSMonkey BrainHomogenization and methyl tert-butyl ether extractionNot specifiedA sensitive assay for the simultaneous determination of seven steroid hormones, demonstrating the applicability for complex tissue samples. researchgate.net
LC-MS/MSSerumMethyl tert-butyl ether extractionNot specifiedSimultaneous quantification of androstenedione, 17-hydroxyprogesterone, DHEA, 11-deoxycortisol, and testosterone for the diagnosis of congenital adrenal hyperplasia. nih.gov

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound and its metabolites. GC offers high resolution and is well-suited for the analysis of volatile and thermally stable compounds. Steroids like this compound often require chemical derivatization to increase their volatility and improve their chromatographic behavior. A common derivatization technique is the formation of trimethylsilyl (B98337) (TMS) ethers.

GC-MS is extensively used in doping control to detect the misuse of anabolic androgenic steroids. For example, a study on the metabolism of androst-4-ene-3,6,17-trione (B20797), a related compound, utilized GC-MS to identify its metabolites in urine. nih.gov The parent compound and its metabolites were detected as their TMS-enol-TMS-ether derivatives. nih.gov This method, operating in selected ion monitoring (SIM) mode, provided high sensitivity with limits of detection in the range of 5 to 10 ng/mL. nih.gov

Furthermore, GC-MS has been instrumental in identifying various metabolites of administered steroids. In one study, the administration of androst-4-ene-3,6,17-trione led to the detection of several reduced metabolites, including boldenone (B1667361) and its metabolite, which were identified by comparing their GC-MS data with that of reference standards. researchgate.net

Table 2: Gas Chromatography Application in this compound Related Research

Analytical MethodMatrixDerivatizationKey FindingsReference
GC-MSUrineTrimethylsilyl (TMS) ether formationDeveloped a selective and sensitive method for the detection of androst-4-ene-3,6,17-trione and its metabolites with a limit of detection of 5-10 ng/mL. nih.gov
GC/MS and GC/MS/MSUrineTrimethylsilyl (TMS) derivativesIdentification of several reduced metabolites of androst-4-ene-3,6,17-trione, including boldenone. researchgate.net

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in this compound research due to its high sensitivity, specificity, and ability to provide structural information.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments of a selected parent ion. This technique significantly enhances the specificity of detection and allows for structural elucidation. In the context of this compound analysis, LC-MS/MS is the gold standard for quantification in complex biological matrices. nih.govnih.gov

The process involves the separation of the analyte by LC, followed by ionization (e.g., atmospheric pressure chemical ionization or electrospray ionization). The precursor ion corresponding to this compound is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity for quantification.

A validated LC-MS/MS method for the simultaneous measurement of serum testosterone, androstenedione, and DHEA demonstrated excellent linearity and precision. nih.gov The total precision for androstenedione at three different concentrations was 13.60%, 6.62%, and 5.96%, respectively. nih.gov Such validated methods are essential for reliable clinical diagnostic applications. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. bioanalysis-zone.com This capability is particularly useful for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). bioanalysis-zone.com

In the analysis of endogenous steroids, ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) has emerged as a powerful alternative to tandem mass spectrometry. nih.gov A study comparing the performance of HRMS (in full scan and targeted single ion monitoring modes) with MS/MS for the quantification of eleven endogenous steroids in serum found a high correlation between the concentration values obtained by both techniques. nih.gov Although a slight decrease in sensitivity was observed with HRMS, the study concluded that HRMS provides suitable performance for steroid analysis in the anti-doping field. nih.gov

Isotope-labeled compounds are invaluable tools for metabolic research. In these studies, one or more atoms in a molecule are replaced with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)). ckisotopes.com These labeled compounds can be used as internal standards for accurate quantification by isotope dilution mass spectrometry or as tracers to follow the metabolic fate of a compound in a biological system. ckisotopes.comnih.gov

Commercially available isotope-labeled this compound includes deuterium-labeled (this compound-d₅) and carbon-13-labeled (this compound-¹³C₃) versions. isotope.comisotope.com These are utilized in clinical mass spectrometry and metabolomics research. isotope.comisotope.com

A study on steroid metabolism in horses utilized deuterium-labeled steroids to trace their biotransformation. nih.gov In this research, the perfusion of [16,16-²H₂]dehydroepiandrosterone into a pony stallion's testicular artery resulted in the formation of ²H₂-labeled testosterone and this compound, among other metabolites. nih.gov The identity of these labeled metabolites was confirmed using stable isotope gas chromatography/mass spectrometry, unequivocally demonstrating the metabolic pathway. nih.gov Such studies provide definitive evidence of metabolic conversions that would be difficult to obtain by other means.

Sample Preparation and Matrix Considerations in Biological Research.nih.govepa.gov

The accurate quantification of this compound in biological samples is contingent upon robust sample preparation techniques that effectively isolate the analyte from complex matrices. researchgate.net The choice of method depends on the specific biological matrix and the analytical goals.

Extraction Techniques from Diverse Biological Matrices (e.g., Adrenal, Gonadal, Brain Tissue, Urine, Soil).nih.govitspsolutions.comwada-ama.orgresearchgate.netresearchgate.netoup.com

The analysis of this compound from various biological sources necessitates tailored extraction protocols to ensure high recovery and minimize interference. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized liquid extraction. researchgate.netdergipark.org.tr

Adrenal and Gonadal Tissues: The adrenal glands and gonads are primary sites of androstenedione production. medscape.commdpi.comnih.gov Extraction from these tissues often involves homogenization followed by solvent extraction. For instance, in a study of patients with benign prostatic hypertrophy and prostate carcinoma, tissue was homogenized and extracted to measure androstenedione levels via radioimmunoassay. nih.gov Similarly, research on adrenal and gonadal tumors relies on accurate tissue extraction to use androstenedione as a biomarker. synabs.be

Brain Tissue: Analyzing androstenedione in the brain is crucial for understanding its role as a neurosteroid. nih.gov Extraction from brain tissue typically involves homogenization and subsequent purification steps. For example, researchers have used solvent extraction followed by chromatographic purification on Lipidex-5000TM to measure androstenedione in various human brain regions. nih.gov Another method involved separating steroids, including this compound, from human cerebral tissue using a Celite column before immunoassay. nih.gov Studies have also investigated the in vitro activity of enzymes like 5α-reductase in human brain tissue preparations by using radiolabeled androstenedione as a substrate. researchgate.net

Urine: Urine analysis is a common, non-invasive method for assessing steroid metabolism. Extraction of androstenedione and its metabolites from urine often involves an initial hydrolysis step to cleave conjugated forms, followed by SPE or LLE. dshs-koeln.de For example, automated SPE has been used after hydrolysis of urine samples for GC-MS analysis. dshs-koeln.de Molecularly imprinted solid-phase extraction (MISPE) has also been explored as a selective preconcentration technique for steroids in urine before HPLC analysis. researchgate.net

Soil: The environmental fate of steroids like androstenedione is an area of active research. nih.gov EPA Method 1698 outlines a procedure for extracting steroids from soil, sediment, and biosolids using solvent extraction (Soxhlet extractor with hexane:acetone), followed by cleanup on an alumina/Florisil column. epa.gov The half-life of androstenedione in soil has been estimated to range from 1.7 to 77 hours based on soil column studies. nih.gov

A summary of common extraction techniques for this compound from various matrices is presented below.

Biological MatrixExtraction TechniqueKey Considerations
Adrenal/Gonadal Tissue Homogenization, Solvent ExtractionPrimary production sites, high concentrations expected. medscape.commdpi.com
Brain Tissue Homogenization, Chromatographic PurificationAnalysis of neurosteroid activity. nih.govnih.gov
Urine Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Often requires hydrolysis of conjugated metabolites. dshs-koeln.deresearchgate.net
Soil Solvent Extraction (e.g., Soxhlet), Column CleanupAssesses environmental contamination and degradation. epa.govnih.gov
Serum/Plasma Protein Precipitation, LLE, SPECommon for clinical and research applications. medrxiv.orgnih.govsigmaaldrich.com

Enzymatic Hydrolysis for Conjugated Metabolites.researchgate.net

In biological systems, this compound and its metabolites are often conjugated to glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. To measure the total concentration, these conjugated forms must first be cleaved through enzymatic hydrolysis. nih.govdshs-koeln.de

The most commonly used enzyme is β-glucuronidase, often sourced from Helix pomatia, which also contains sulfatase activity, allowing for the simultaneous cleavage of both glucuronide and sulfate conjugates. researchgate.net For instance, in the analysis of urinary steroids, samples are often treated with β-glucuronidase to hydrolyze the glucuronide fraction before extraction and analysis by methods like GC-MS. dshs-koeln.de However, the efficiency of hydrolysis can be influenced by matrix effects and the presence of enzyme inhibitors in the sample. dshs-koeln.de In some contexts, like the detection of certain prohibited substances, the hydrolysis step must be carefully considered, as microbial contamination in a sample can also lead to the hydrolysis of steroid conjugates. wada-ama.orgwada-ama.org

Method Validation Parameters for Research Applicability (e.g., Selectivity, Sensitivity, Accuracy, Precision).nih.govepa.govresearchgate.net

For an analytical method to be considered reliable for research, it must undergo rigorous validation. Key parameters include:

Selectivity/Specificity: This refers to the ability of the method to measure the analyte of interest without interference from other structurally similar compounds, such as other steroids. synabs.be Chromatographic methods like LC-MS/MS offer high specificity. itspsolutions.commedrxiv.org

Sensitivity: Defined by the lower limit of quantification (LLOQ), this is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. medrxiv.org For androstenedione, sensitive assays can achieve LLOQs in the picogram per milliliter (pg/mL) range. medrxiv.orgnih.gov

Accuracy: This is the closeness of the measured value to the true value. It is often assessed by analyzing quality control samples with known concentrations and is typically expressed as a percentage of recovery. medrxiv.org Acceptable accuracy is often within 80-120%. medrxiv.org

Precision: This describes the reproducibility of the measurements. It is evaluated at different concentration levels and expressed as the coefficient of variation (CV). Intra-assay (within a single run) and inter-assay (between different runs) precision are both important. nih.gov Typically, CVs below 15% are considered acceptable.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. This is usually confirmed by a correlation coefficient (R²) greater than 0.99 for the calibration curve. medrxiv.org

Recovery: This parameter quantifies the efficiency of the extraction process. medrxiv.org For example, a method for analyzing multiple steroids in serum reported an extraction recovery higher than 65% for all steroids considered. medrxiv.org

Matrix Effect: This refers to the alteration of the analytical signal (suppression or enhancement) due to co-eluting components from the sample matrix. medrxiv.org It is a critical parameter to evaluate, especially in complex biological samples.

A table summarizing typical validation parameters for this compound assays is provided below.

Validation ParameterTypical Acceptance CriteriaExample Finding
Selectivity No significant interference from related steroidsLC-MS/MS methods demonstrate high specificity for underivatized steroids. medrxiv.org
Sensitivity (LLOQ) Dependent on application, often in pg/mL rangeLLOQs for LC-MS/MS methods range from 10 - 400 pg/mL. medrxiv.org An EIA for bull plasma had a sensitivity of 5 pg/mL. nih.gov
Accuracy 80-120% of the nominal valueAccuracy was in the range of 80-120% for target compounds in a validated LC-MS/MS method. medrxiv.org
Precision (%CV) < 15%Intra- and inter-assay CVs for an EIA were 8% and 9%, respectively. nih.gov
Linearity (R²) > 0.99Linearity was assessed with R² > 0.99 in a validated LC-MS/MS method. medrxiv.org

Immunoassays in Research Contexts (e.g., Radioimmunoassay for Tissue-Specific Levels).itspsolutions.comresearchgate.netwada-ama.org

Immunoassays, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), have historically been the workhorse for quantifying this compound in research settings due to their high sensitivity and throughput. synabs.benih.gov

Radioimmunoassay (RIA): RIA is a highly sensitive technique that has been widely used to determine tissue-specific concentrations of androstenedione. oup.com For example, specific RIAs have been used to measure androstenedione levels in plasma and prostatic tissue from patients with benign prostatic hypertrophy and carcinoma. nih.gov Similarly, RIA has been employed to determine the concentrations of androstenedione and other steroids in specific regions of the human brain, such as the hypothalamus, amygdala, and cortex, after chromatographic purification of tissue extracts. nih.govnih.gov These kits are commercially available for the measurement of androstenedione in various samples. mpbio.com

Enzyme Immunoassay (EIA): EIAs, also known as ELISAs, offer a non-radioactive alternative to RIA. nih.gov They have been developed for the direct measurement of androstenedione in plasma, simplifying the procedure by eliminating the need for a prior extraction step. researchgate.netnih.gov These assays can achieve high sensitivity, with one validated EIA for bull plasma reporting a sensitivity of 5 pg/mL. nih.gov However, a major challenge with immunoassays is the potential for cross-reactivity with other structurally similar steroids, which can limit their specificity. synabs.be Therefore, the antiserum used in these assays must be highly specific for androstenedione. nih.gov

While modern chromatographic techniques like LC-MS/MS offer superior specificity, immunoassays remain a valuable tool in many research contexts, particularly for high-throughput screening and when analyzing tissue-specific levels. itspsolutions.comsynabs.benih.gov

Comparative Endocrinology and Evolutionary Perspectives of Androst 4 Enedione

Androst-4-enedione in Non-Mammalian Steroidogenesis

The synthesis of steroids is a fundamental biological process observed in both vertebrates and invertebrates. nih.gov this compound, as a precursor to both androgens and estrogens, plays a central role in the reproductive and physiological processes of these diverse organisms. nih.govebi.ac.uk

In fish, particularly teleosts, this compound is a key steroid. The brain of teleost fish is a significant site of steroidogenesis, capable of producing a variety of sex steroids de novo. researchgate.net Studies on the zebrafish (Danio rerio) have demonstrated that the brain can synthesize this compound from pregnenolone. researchgate.net This neurosteroidogenesis suggests that A4 has important functions within the central nervous system of fish, in addition to its role in peripheral tissues.

The primary pathway for androgen production in fish involves the conversion of this compound to testosterone (B1683101), a reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase type 3 (Hsd17b3). researchgate.net Furthermore, in some fish species, testosterone is subsequently converted to 11-ketotestosterone (B164220) (11-KT), the most potent androgen in teleosts. This compound can also be a precursor in this pathway, being converted first to 11-ketoandrostenedione. researchgate.net Given the importance of androgens in fish reproduction and development, the regulation of A4 and its metabolizing enzymes is critical. nih.gov

Similar to fish, the brains of amphibians are active sites for the synthesis of neurosteroids. researchgate.netresearchgate.net The fundamental pathway of converting cholesterol to pregnenolone, the initial step for all steroid hormones, is well-documented in amphibians and is consistent with the pathway in mammals. researchgate.net The amphibian brain possesses the necessary steroidogenic enzymes to produce various steroids, and levels of these neurosteroids, including precursors like pregnenolone, fluctuate seasonally in alignment with reproductive cycles. researchgate.net While direct measurement of this compound is less commonly reported than its precursors, its position as the direct precursor to testosterone and estrone (B1671321) makes it an indispensable component of amphibian endocrinology. The synthesis of these sex hormones is vital for regulating reproductive behaviors and physiological changes.

The presence of this compound and its metabolic pathways extends to invertebrates, indicating an ancient evolutionary origin for steroid signaling. researchgate.net The water flea, Daphnia magna, has been shown to produce this compound as a metabolite. ebi.ac.ukebi.ac.uk Research using other invertebrate models, such as the crustacean Neomysis integer and the insect Lucilia sericata, has identified this compound as the primary metabolite when these organisms are exposed to β-testosterone. researchgate.netugent.be This demonstrates that invertebrates possess the enzymatic machinery, like 17β-hydroxysteroid dehydrogenase, to interconvert key androgens. The role of these steroids in invertebrates is a continuing area of research but likely involves regulation of reproduction and development, analogous to their functions in vertebrates.

Table 1: this compound Metabolism in Select Non-Mammalian Species

Species Class/Phylum Key Finding Reference
Zebrafish (Danio rerio) Actinopterygii (Fish) Brain can synthesize this compound de novo. It is a key precursor to testosterone via Hsd17b3. researchgate.netresearchgate.net
European green frog (Pelophylax esculentus) Amphibia Brain produces various neurosteroids with levels fluctuating seasonally, implying a role for the entire steroidogenic cascade, including A4. researchgate.net
Water flea (Daphnia magna) Crustacea (Arthropoda) Produces this compound as a metabolite. ebi.ac.ukebi.ac.uk
Mysid shrimp (Neomysis integer) Malacostraca (Arthropoda) Androstenedione (B190577) is the main metabolite of β-testosterone. researchgate.netugent.be
Greenbottle fly (Lucilia sericata) Insecta (Arthropoda) Androstenedione is the main metabolite of β-testosterone. researchgate.netugent.be

Species-Specific Differences in this compound Pathways and Regulation

While the core steroidogenic pathway is broadly conserved, significant species-specific differences exist in the regulation and substrate preferences of the enzymes involved. For instance, the enzyme 5α-reductase, which converts steroids like testosterone to more potent forms, shows different characteristics across species. In rats, distinct 5α-reductase enzymes exist for C19 steroids (like this compound) and C21 steroids, a separation not necessarily present in other species. nih.govnih.gov

A direct comparison between human and zebrafish 17β-hydroxysteroid dehydrogenase type 3 (Hsd17b3) highlights these differences. While both enzymes efficiently convert this compound to testosterone, the human enzyme can utilize androsterone (B159326) and androstanedione (B1670583) as substrates, whereas the zebrafish enzyme cannot. researchgate.net This indicates that despite serving the same primary function, the enzyme has evolved different substrate specificities in teleosts and mammals. These enzymatic variations contribute to the unique endocrine profiles and regulatory mechanisms seen in different species.

Evolutionary Conservation and Divergence of this compound Metabolizing Enzymes

The evolution of metabolic pathways often reveals a highly conserved core of enzymes responsible for fundamental life processes, with greater divergence in enzymes for more specialized functions. nih.govnih.gov Steroidogenesis, including the enzymes that metabolize this compound, fits this pattern. The de novo synthesis of steroids in the brain is a process that is well-conserved from amphibians to mammals, underscoring its ancient and critical role. researchgate.net

The enzymes central to this compound metabolism, such as 17β-hydroxysteroid dehydrogenase and aromatase, are found across a vast range of taxa, including evidence of androgen and progestogen biosynthesis pathways in land plants. researchgate.net However, the evolution of these enzyme families has also involved significant divergence. For example, while the amino acid sequences of proteins may be relatively stable between closely related species like humans and chimpanzees, the regulation of their gene expression can be profoundly different. duke.edu This divergence in regulation can lead to different levels of enzyme activity in specific tissues or at different life stages, contributing to the unique physiological traits of a species.

The study of enzymes like 17β-HSD across different vertebrates reveals both conservation of function (e.g., converting A4 to testosterone) and divergence in substrate preference and regulatory control, reflecting the evolutionary adaptation of each species to its specific physiological needs. researchgate.net

Androst 4 Enedione in the Context of Steroidogenic Disorders Mechanistic and Fundamental Research

Androst-4-enedione in Congenital Adrenal Hyperplasia (Mechanistic Aspects of Enzyme Deficiencies)

Congenital Adrenal Hyperplasia (CAH) is a family of autosomal recessive disorders characterized by enzymatic defects in cortisol biosynthesis. researchgate.net The resulting deficiency in cortisol leads to a loss of negative feedback on the pituitary gland, causing excessive secretion of adrenocorticotropic hormone (ACTH). msdmanuals.com This chronic overstimulation of the adrenal cortex leads to the accumulation of steroid precursors proximal to the blocked enzymatic step, which are then shunted into the androgen synthesis pathway, resulting in elevated production of this compound and other androgens. msdmanuals.comwikipedia.org

The specific enzyme deficiency determines the pattern of precursor accumulation and the degree of this compound excess.

21-Hydroxylase Deficiency (CYP21A2): Accounting for approximately 95% of CAH cases, this deficiency impairs the conversion of 17-hydroxyprogesterone (17OHP) to 11-deoxycortisol and progesterone (B1679170) to 11-deoxycorticosterone. researchgate.netwikipedia.org The consequent massive buildup of 17OHP provides a substantial substrate pool that is diverted towards the synthesis of this compound and subsequently testosterone (B1683101). msdmanuals.comnih.gov This shunting is the primary mechanism for the hyperandrogenism seen in this condition. researchgate.net In severe forms, an alternative "backdoor pathway" can also become active, converting the accumulated 17OHP to dihydrotestosterone (B1667394) (DHT) while bypassing this compound and testosterone as intermediates. researchgate.netmdpi.com

11β-Hydroxylase Deficiency (CYP11B1): This form of CAH, representing 5-8% of cases, involves a defect in the final step of cortisol synthesis, the conversion of 11-deoxycortisol to cortisol. medscape.comwikipedia.org The blockage leads to the accumulation of 11-deoxycortisol and deoxycorticosterone. The lack of cortisol-mediated feedback increases ACTH, which drives the entire steroidogenic cascade, shunting precursors into the androgen pathway and resulting in significant overproduction of this compound and testosterone. wikipedia.orgmerckmanuals.com The elevated levels of deoxycorticosterone, a potent mineralocorticoid, also lead to hypertension in about two-thirds of affected individuals. medscape.comnih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency (HSD3B2): This rare form of CAH affects the synthesis of all three classes of adrenal steroids: glucocorticoids, mineralocorticoids, and sex steroids. medscape.comnih.gov The HSD3B2 enzyme is responsible for converting Δ5-steroids (pregnenolone, 17-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) [DHEA]) to their respective Δ4-steroid counterparts (progesterone, 17OHP, and this compound). wikipedia.orgspandidos-publications.com A deficiency in this enzyme leads to a marked decrease in the direct adrenal synthesis of this compound. nih.gov However, it causes a massive accumulation of DHEA, a weak androgen, which can be converted peripherally to more potent androgens like testosterone by the intact type 1 isoenzyme (HSD3B1) in tissues like the liver. nih.gov

Enzyme DeficiencyPrimary Accumulated Precursor(s)Mechanism of this compound DysregulationResulting Androgen Profile
21-Hydroxylase17-Hydroxyprogesterone (17OHP), ProgesteroneAccumulated 17OHP is shunted into the androgen pathway, serving as a direct precursor for this compound synthesis. msdmanuals.comwikipedia.orgMarkedly elevated this compound and testosterone. nih.gov
11β-Hydroxylase11-Deoxycortisol, Deoxycorticosterone (DOC)Loss of cortisol feedback leads to increased ACTH, driving overproduction of all precursors proximal to the block, including this compound. wikipedia.orgmerckmanuals.comElevated 11-deoxycortisol, this compound, and testosterone. merckmanuals.comnih.gov
3β-Hydroxysteroid DehydrogenaseDHEA, 17-Hydroxypregnenolone, PregnenoloneDirect adrenal synthesis of this compound is blocked. However, accumulated DHEA is peripherally converted to this compound and testosterone. wikipedia.orgnih.govMarkedly elevated DHEA; variable levels of this compound and testosterone depending on peripheral conversion. medscape.com

This compound Metabolism in Polycystic Ovary Syndrome (Mechanistic Insights)

Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in reproductive-age women, with hyperandrogenism being a key diagnostic feature. nih.govfrontiersin.org The excess androgens, including this compound, primarily originate from the ovaries, with a potential contribution from the adrenal glands. nih.govresearchgate.net The underlying mechanisms involve intrinsic dysregulation of ovarian theca cells and exacerbating systemic factors like hyperinsulinemia.

Intrinsic Theca Cell Dysfunction: Theca cells from women with PCOS exhibit an intrinsic predisposition to overproduce androgens. nih.gov In vitro studies comparing theca cells from normal and polycystic ovaries have demonstrated that PCOS-derived cells secrete significantly higher amounts of this compound, 17-hydroxyprogesterone, and progesterone, both at baseline and in response to LH stimulation. nih.govmdpi.com This dysfunction is linked to the overexpression and dysregulated activity of key steroidogenic enzymes, particularly CYP17A1, which mediates both 17α-hydroxylase and 17,20-lyase activities. nih.govoup.com This leads to a preferential shunting of steroid precursors toward androgen synthesis.

Role of Luteinizing Hormone (LH) and Neuroendocrine Abnormalities: Many women with PCOS have elevated LH pulse frequency and amplitude. nih.gov Since theca cell androgen production is LH-dependent, this persistent stimulation contributes significantly to the overproduction of this compound. nih.gov

Impact of Insulin (B600854) Resistance and Hyperinsulinemia: A majority of individuals with PCOS exhibit insulin resistance and compensatory hyperinsulinemia. mdpi.comnih.gov Insulin acts as a co-gonadotropin, directly stimulating theca cells to produce androgens by amplifying the effects of LH. mdpi.comnih.gov Mechanistically, insulin signaling can enhance the activity of P450c17, further driving the production of this compound. researchgate.net Studies have shown a significant correlation between insulin resistance indices (like HOMA-IR) and circulating levels of this compound and dihydrotestosterone in patients with PCOS. researchgate.net

Study FindingNormal Theca Cells (pmol/1000 cells/48h)PCOS Theca Cells (pmol/1000 cells/48h)Reference
Basal this compound Production (Median)1.732.1 nih.gov
LH-Stimulated this compound Production (Median)2.856.0 nih.gov

Data from a study comparing steroid production in cultured theca cells from normal and polycystic ovaries, demonstrating a primary abnormality in androgen production in PCOS. nih.gov

Fundamental Research on this compound Dysregulation in Disease Models (Non-Clinical)

Non-clinical research using in vitro and in vivo models has been instrumental in dissecting the molecular mechanisms of this compound dysregulation and its physiological consequences.

In Vitro Models: Cell culture systems are fundamental for studying the regulation of steroidogenic pathways.

Primary Theca and Granulosa Cells: Cultures of human theca cells isolated from normal and PCOS ovaries have been crucial in establishing that theca cell hyperandrogenism is an intrinsic and stable characteristic of PCOS. nih.govoup.com These models allow for direct investigation of enzyme activity, gene expression, and responses to stimuli like LH and insulin. mdpi.com

Adrenocortical Carcinoma Cell Lines (e.g., H295R): The H295R cell line is a widely used in vitro model as it expresses all the key enzymes required for adrenal steroidogenesis. These cells can be used to study the effects of various compounds on the production of this compound and other steroids, providing a tool to screen for endocrine-disrupting chemicals or to investigate the function of specific enzymes. mdpi.com

Prostate Cancer Cell Lines: Cell lines such as LNCaP and 22Rv1 are used to study androgen synthesis in the context of castration-resistant prostate cancer. Research on these models has shown that cancer cells can upregulate enzymes like AKR1C3, which converts this compound to testosterone, thereby driving their own growth. nih.gov These models are used to test inhibitors of such enzymes. nih.gov

In Vivo Animal Models: Animal models are essential for understanding the systemic and developmental effects of this compound dysregulation.

Prenatal Androgenization Models: Exposing female non-human primates, sheep, or rodents to excess androgens (like testosterone or DHT) during gestation creates offspring that exhibit many reproductive and metabolic phenotypes of PCOS, including irregular cycles, polycystic ovarian morphology, and insulin resistance. oup.come-enm.orgresearchgate.net These models are critical for investigating the developmental origins of PCOS and the long-term consequences of an androgen-rich fetal environment.

Anabolic Steroid Exposure Models: Rodent models are used to study the behavioral and physiological effects of chronic exposure to high levels of anabolic androgenic steroids (AAS). Studies in female mice have shown that chronic AAS administration can increase anxiety-like behaviors, potentially through mechanisms involving corticotropin-releasing factor in the amygdala. nih.gov Other studies in adolescent rats demonstrate that AAS exposure can increase aggression, suggesting that these steroids sensitize neural circuits to provocation. nih.gov These models help elucidate the broader, non-reproductive impacts of severe androgen dysregulation.

Future Research Directions and Unexplored Avenues for Androst 4 Enedione Studies

Elucidation of Novel Enzymatic Transformations and Metabolic Intermediates

Future research is poised to uncover novel enzymatic transformations of androst-4-enedione and identify previously unknown metabolic intermediates. While the conversion of this compound to testosterone (B1683101) and estrone (B1671321) is well-established, studies have begun to reveal alternative metabolic pathways. wikipedia.org For instance, the enzyme androst-4-ene-3,17-dione monooxygenase catalyzes the conversion of this compound to 3-oxo-13,17-secoandrost-4-ene-17,13alpha-lactone, highlighting a lactonization pathway. wikipedia.org

Microbial transformation studies offer a promising avenue for discovering novel reactions. A Mucor species has been observed to efficiently reduce the 17-carbonyl group of this compound, a previously unseen microbial conversion. rsc.org Further investigation into microbial and human metabolomes may reveal other unique metabolites. For example, 19-hydroxyandrostenedione is a known derivative, and further research could uncover other hydroxylated or modified forms with distinct biological activities. cymitquimica.com The synthesis of novel derivatives, such as 19-(cyclopropylamino)-androst-4-en-3,17-dione, which acts as a mechanism-based inhibitor of aromatase, demonstrates the potential for creating new molecules with therapeutic applications based on the this compound scaffold. nih.gov

Advanced Molecular and Omics Approaches to this compound Regulation

The regulation of this compound synthesis and signaling is complex, involving a network of genes and proteins. Advanced molecular and "omics" approaches, such as genomics, transcriptomics, proteomics, and metabolomics, are set to revolutionize our understanding of these regulatory networks. mdpi.comdiva-portal.org These technologies can provide a holistic view of the cellular and systemic responses to this compound.

Integrating multi-omics data can help to identify novel regulatory factors and pathways. rsc.org For example, transcriptomic analysis of cells or tissues in response to varying levels of this compound could identify new target genes and signaling cascades. diva-portal.org Furthermore, proteomic studies can uncover post-translational modifications of key steroidogenic enzymes that regulate their activity and, consequently, this compound levels. Metabolomic profiling can provide a comprehensive snapshot of the steroidogenic flux and identify new metabolic intermediates. mdpi.com These approaches will be crucial for building comprehensive models of this compound regulation and its downstream effects. nih.gov

Development of Next-Generation Biocatalysts for Sustainable this compound Production and Derivatization

There is a growing demand for sustainable and efficient methods for producing this compound and its derivatives for pharmaceutical and research purposes. researchgate.netmdpi.com Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green alternative to traditional chemical synthesis. nih.gov Future research will focus on developing next-generation biocatalysts with improved efficiency, stability, and substrate specificity. biocatalysts.comeuropa.eu

Enzyme engineering and directed evolution techniques can be used to create novel biocatalysts for the production of this compound from renewable feedstocks like phytosterols (B1254722). researchgate.net For instance, enhancing the activity of enzymes like 3-ketosteroid-Δ1-dehydrogenase is a key area of research for improving the bioconversion of androst-4-ene-3,17-dione to androsta-1,4-diene-3,17-dione (B159171) (ADD), another important steroid intermediate. researchgate.net Furthermore, developing biocatalytic systems for the sustainable derivatization of this compound can lead to the synthesis of novel compounds with unique properties. frontiersin.orgnih.gov This includes the use of oxidases and other enzymes to introduce new functional groups at specific positions on the steroid backbone. europa.eu

Table 1: Examples of Next-Generation Biocatalysts and Their Applications

Biocatalyst TypeApplicationPotential Advantage
Engineered 3-ketosteroid-Δ1-dehydrogenaseConversion of androst-4-ene-3,17-dione (AD) to androsta-1,4-diene-3,17-dione (ADD) researchgate.netIncreased efficiency and reduced byproduct inhibition.
Microbial whole-cell catalystsProduction of androstenedione (B190577) from phytosterols researchgate.netSustainable production from renewable resources.
Immobilized enzymesDerivatization of androstenedione frontiersin.orgEnhanced stability and reusability of the catalyst.
Novel fungal strainsTransformation of androstenedione into new derivatives rsc.orgDiscovery of novel bioactive steroid compounds.

Mechanistic Studies of this compound's Endogenous Roles Beyond Canonical Steroidogenesis

While this compound is primarily known as a precursor to testosterone and estrogens, there is growing evidence that it may have endogenous roles beyond this canonical pathway. wikipedia.orgcaymanchem.com Future research should focus on elucidating these non-classical functions and their underlying mechanisms. For example, studies have suggested that neurosteroids, including derivatives of this compound, can modulate neuronal excitability and may have roles in brain function and mood regulation. nih.govcardiff.ac.uknih.gov

Investigating the direct interaction of this compound with various receptors and signaling proteins will be crucial. This includes exploring its potential effects on non-traditional steroid receptors and its role in modulating cellular processes independent of its conversion to other sex hormones. researchgate.net Research into its potential functions in the central and peripheral nervous systems could uncover novel therapeutic targets for neurological and psychiatric disorders. nih.gov

Exploration of this compound in Emerging Model Organisms for Steroid Research

To gain a broader evolutionary and comparative perspective on this compound's function, research should extend to emerging model organisms beyond traditional mammalian systems. nih.govcshlpress.comresearchgate.net Invertebrates and non-mammalian vertebrates can provide unique insights into the evolution of steroidogenic pathways and the diverse roles of androstenedione.

Studies in teleost fish, for instance, have already revealed interesting aspects of steroid metabolism, including the effective conversion of androstenedione to testosterone by the zebrafish 17β-hydroxysteroid dehydrogenase. researchgate.netresearchgate.net Invertebrate models, such as the mysid shrimp Neomysis integer and the greenbottle fly Lucilia sericata, have been used to study steroid metabolism and have shown that androstenedione is a major metabolite of testosterone. researchgate.netugent.be Exploring steroidogenesis in a wider range of organisms, including marine nematodes and other emerging models, could uncover conserved and species-specific functions of this compound, providing a more complete picture of its biological significance. mdpi.comnih.gov

Q & A

Q. How should researchers design controlled experiments to study the enzymatic conversion of Androst-4-enedione in steroidogenesis?

Methodological Answer:

  • Define the independent variable (e.g., enzyme concentration, substrate availability) and dependent variable (e.g., conversion rate to testosterone or estrone).
  • Use triplicate samples and include negative controls (e.g., enzyme inhibitors) to validate specificity. Statistical analysis (t-tests or ANOVA) should compare means with standard deviation error bars .
  • Pilot trials are critical to optimize variable ranges (e.g., pH, temperature) and confirm assay sensitivity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound metabolism studies?

Methodological Answer:

  • Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Pair this with ANOVA to compare differences across experimental groups (e.g., wild-type vs. enzyme-deficient models) .
  • Ensure raw data is archived in appendices, while processed data (normalized rates, confidence intervals) is presented in figures .

Q. How can researchers ensure reproducibility when quantifying this compound levels in biological samples?

Methodological Answer:

  • Standardize protocols for sample preparation (e.g., liquid-liquid extraction) and instrumentation (e.g., LC-MS/MS settings). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Cross-validate results with orthogonal methods (e.g., ELISA) and reference published datasets from repositories like PubChem or ChEMBL .

Advanced Research Questions

Q. How should conflicting data on this compound’s role in cancer progression be resolved?

Methodological Answer:

  • Conduct a systematic review to identify methodological disparities (e.g., cell line specificity, androgen receptor status). Perform meta-analyses to quantify effect sizes across studies .
  • Design replication studies using isogenic cell models to isolate variables (e.g., genetic background) and apply multi-omics (transcriptomics/proteomics) to identify confounding pathways .

Q. What strategies mitigate bias when investigating this compound’s neuroendocrine effects in preclinical models?

Methodological Answer:

  • Use blinding during data collection and analysis. Employ stratified randomization for animal cohorts to control for age/weight variability .
  • Validate findings with in vitro assays (e.g., primary neuron cultures) and compare against clinical data (e.g., CSF steroid profiles) .

Q. How can researchers integrate computational modeling with experimental data to predict this compound metabolism in novel tissues?

Methodological Answer:

  • Develop pharmacokinetic models (e.g., PBPK) parameterized with in vitro enzyme kinetics data. Validate predictions using isotopic tracer studies in target tissues .
  • Leverage databases like KEGG or Reactome to map steroidogenic pathways and identify understudied nodes .

Ethical and Technical Considerations

Q. What ethical guidelines apply when using human-derived samples for this compound research?

Methodological Answer:

  • Obtain informed consent for biospecimen use, emphasizing anonymization and data protection. Follow institutional review board (IRB) protocols for storage and sharing .
  • Disclose funding sources and potential conflicts of interest in publications .

Q. How should researchers address variability in this compound stability during long-term storage?

Methodological Answer:

  • Conduct stability assays under varying conditions (temperature, light exposure). Use accelerated degradation studies to predict shelf-life and validate with real-time data .
  • Document storage conditions in metadata for public datasets (e.g., NCBI BioProject) .

Data Presentation and Validation

Q. What criteria determine whether raw data from this compound experiments should be included in appendices vs. main text?

Q. How can researchers validate unexpected interactions between this compound and non-classical receptors?

Methodological Answer:

  • Use competitive binding assays (e.g., SPR, ITC) to quantify affinity. Pair with CRISPR-Cas9 knockdown of putative receptors to confirm functional relevance .
  • Compare results to structural models (e.g., molecular docking simulations) to assess plausibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.